molecular formula C13H21N5 B5628232 1-butyl-3-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

1-butyl-3-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Cat. No. B5628232
M. Wt: 247.34 g/mol
InChI Key: WGTSJKVHLZVPOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-butyl-3-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole often involves multi-step reactions that can include the formation of the triazole and pyrazole rings through cyclization processes. A notable method involves the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride to obtain triazoles, demonstrating a general approach to synthesizing such structures (Ito et al., 1983). Another approach employs a consecutive four-component process, indicating the complexity and creativity required in synthesizing compounds within this chemical space (Niesobski et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 1-[(1′-Phenyl-5′-methyl-4′-pyrazolcarbonyl)]-3-methyl thio- 5-amino-1H-yl-1,2,4-triazole, has been elucidated using single-crystal X-ray diffraction analysis, providing insight into the intricate arrangement of atoms and the spatial geometry of these molecules (Minga, 2005).

Chemical Reactions and Properties

The reactivity of such compounds typically involves interactions at the triazole or pyrazole rings, leading to various chemical transformations. For example, iodine(III)-mediated synthesis demonstrates the potential for oxidative cyclization processes in creating complex heterocyclic structures (Prakash et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. While specific data for 1-butyl-3-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole might not be directly available, analogous compounds exhibit unique physical characteristics that can be inferred through studies like crystal structure analysis and solubility tests.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are essential for determining the compound's applications. For instance, Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have been shown to possess significant analgesic and antioxidant properties, indicating the bioactive potential of these structures (Karrouchi et al., 2016).

properties

IUPAC Name

1-butyl-3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-6-7-8-18-13(14-11(4)16-18)12-9(2)15-17(5)10(12)3/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTSJKVHLZVPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC(=N1)C)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

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